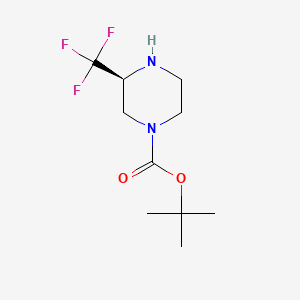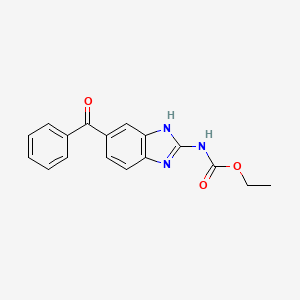
Ethyl (5-benzoyl-1H-benzimidazol-2-yl)carbamate
Overview
Description
Ethyl (5-benzoyl-1H-benzimidazol-2-yl)carbamate is a derivative of benzimidazole carbamate . It is also known as o-Desmethyl-O-ethyl mebendazole . The molecular formula is C17H15N3O3 and the molecular weight is 309.32 g/mol .
Molecular Structure Analysis
The molecular structure of Ethyl (5-benzoyl-1H-benzimidazol-2-yl)carbamate consists of a benzimidazole core with a benzoyl group at position 5 and an ethyl carbamate group . The InChI string representation of the molecule is InChI=1S/C17H15N3O3/c1-2-23-17(22)20-16-18-13-9-8-12(10-14(13)19-16)15(21)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H2,18,19,20,22) .
Physical And Chemical Properties Analysis
Ethyl (5-benzoyl-1H-benzimidazol-2-yl)carbamate has a molecular weight of 309.32 g/mol . It has a XLogP3 value of 3.2, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The exact mass and monoisotopic mass of the molecule are both 309.11134135 g/mol .
Scientific Research Applications
Anthelmintic Applications
Benzimidazole carbamate derivatives, including o-Desmethyl-O-ethyl mebendazole, are an important class of compounds with extensive medicinal applications in the therapy of several parasitic infections . They are used to control, prevent, and treat against diverse set of infections caused by roundworms, hookworms, whipworms, and tapeworms .
Anticancer Applications
Recent reports have suggested that some benzimidazole carbamate derivatives, including o-Desmethyl-O-ethyl mebendazole, have found application in cancer treatment .
Antifungal Applications
Compounds that share the benzimidazole carbamate moiety, like o-Desmethyl-O-ethyl mebendazole, have been shown to exhibit significant activity against fungal infections .
Tautomerism Studies
The benzimidazole carbamate moiety, present in o-Desmethyl-O-ethyl mebendazole, has been studied for its conformational and tautomeric preferences . These studies help understand the potential energy surface of these compounds .
Veterinary Drug Residue Detection
o-Desmethyl-O-ethyl mebendazole has been used in studies for the detection of deworming agents in livestock and poultry . This provides technical support and a scientific basis for monitoring veterinary drug residues in foods of animal origin .
Antimicrobial Applications
Benzimidazole derivatives possess a wide range of bioactivities including antimicrobial activities . This makes o-Desmethyl-O-ethyl mebendazole a potential candidate for antimicrobial applications.
Antiviral Applications
Benzimidazole derivatives also exhibit antiviral activities . Therefore, o-Desmethyl-O-ethyl mebendazole could potentially be used in antiviral applications.
Antihypertensive Applications
Benzimidazole derivatives have been found to exhibit antihypertensive activities . This suggests a potential application of o-Desmethyl-O-ethyl mebendazole in the treatment of hypertension.
Mechanism of Action
Target of Action
The primary targets of this compound are parasitic worms, including giardia, roundworms, hookworms, whipworms, the Taenia genus of tapeworms, pinworms, aelurostrongylus, paragonimiasis, strongyles, and Strongyloides . These organisms cause a variety of parasitic infections, and the compound acts as an anthelmintic, eliminating these parasites from the host organism .
Mode of Action
This disrupts the cytoskeleton of the parasite, impairing nutrient uptake and causing its eventual death .
Biochemical Pathways
The compound affects the biochemical pathways related to the formation and function of microtubules within the cells of the parasites . By inhibiting the polymerization of beta-tubulin, it disrupts the normal functioning of these pathways, leading to the death of the parasite .
Pharmacokinetics
It is known that benzimidazole carbamates are generally poorly absorbed in the gastrointestinal tract . They are metabolized in the liver and excreted in the urine .
Result of Action
The result of the compound’s action is the elimination of parasitic worms from the host organism . This leads to the resolution of the symptoms associated with the parasitic infection .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and absorption . Additionally, the presence of food in the stomach can influence the absorption of the compound .
properties
IUPAC Name |
ethyl N-(6-benzoyl-1H-benzimidazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-2-23-17(22)20-16-18-13-9-8-12(10-14(13)19-16)15(21)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H2,18,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKAOSHOZUSWEMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30185354 | |
| Record name | Ethyl (5-benzoyl-1H-benzimidazol-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (5-benzoyl-1H-benzimidazol-2-yl)carbamate | |
CAS RN |
31430-19-0 | |
| Record name | Ethyl (5-benzoyl-1H-benzimidazol-2-yl)carbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031430190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl (5-benzoyl-1H-benzimidazol-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL (5-BENZOYL-1H-BENZIMIDAZOL-2-YL)CARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5A8Z137Y72 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



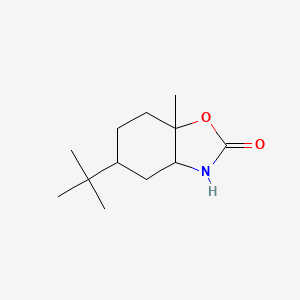
![5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline](/img/structure/B585852.png)

![(1R)-1-(3-Formamido-4-hydroxyphenyl)-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethyl beta-D-glucopyranosiduronic acid](/img/structure/B585855.png)
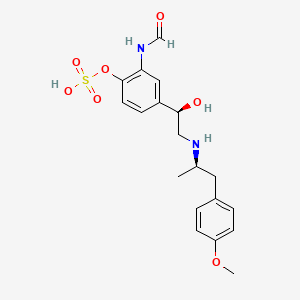

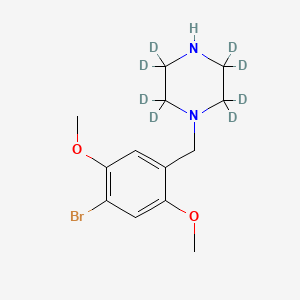

![N,N-diethylethanamine;3-[2-[(E)-[5,5-dimethyl-3-[(Z)-[3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]cyclohex-2-en-1-ylidene]methyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B585865.png)
![[1-(5-Fluoropentyl)indol-3-yl]-(2,3,4,5-tetradeuterio-6-iodophenyl)methanone](/img/structure/B585869.png)
